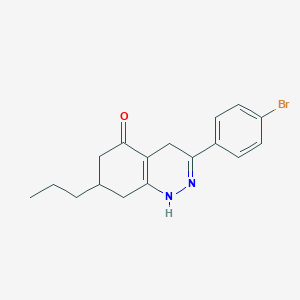
3-(4-bromophenyl)-7-propyl-4,6,7,8-tetrahydro-1H-cinnolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-bromophenyl)-7-propyl-4,6,7,8-tetrahydro-1H-cinnolin-5-one is a heterocyclic compound that features a bromophenyl group and a propyl chain attached to a cinnolinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-7-propyl-4,6,7,8-tetrahydro-1H-cinnolin-5-one typically involves the formation of the cinnolinone core followed by the introduction of the bromophenyl and propyl groups. One common method involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a diketone under acidic conditions. The bromophenyl group can be introduced via a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS). The propyl group can be added through an alkylation reaction using a propyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of high-purity reagents to minimize impurities. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-bromophenyl)-7-propyl-4,6,7,8-tetrahydro-1H-cinnolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the cinnolinone core or the bromophenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic aromatic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted cinnolinone derivatives.
Aplicaciones Científicas De Investigación
3-(4-bromophenyl)-7-propyl-4,6,7,8-tetrahydro-1H-cinnolin-5-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as liquid crystals or polymers.
Mecanismo De Acción
The mechanism of action of 3-(4-bromophenyl)-7-propyl-4,6,7,8-tetrahydro-1H-cinnolin-5-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity to certain targets, while the cinnolinone core can provide structural stability and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound features a similar bromophenyl group but has an isoxazole core instead of a cinnolinone core.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound contains a bromophenyl group and a pyrazoline core.
Uniqueness
3-(4-bromophenyl)-7-propyl-4,6,7,8-tetrahydro-1H-cinnolin-5-one is unique due to its specific combination of a bromophenyl group and a propyl chain attached to a cinnolinone core. This structure provides distinct chemical and biological properties that can be leveraged in various applications.
Propiedades
IUPAC Name |
3-(4-bromophenyl)-7-propyl-4,6,7,8-tetrahydro-1H-cinnolin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O/c1-2-3-11-8-16-14(17(21)9-11)10-15(19-20-16)12-4-6-13(18)7-5-12/h4-7,11,20H,2-3,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSUAZUDCMBZSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC2=C(CC(=NN2)C3=CC=C(C=C3)Br)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl 4-{pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carboxylate](/img/structure/B2452453.png)

![2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]-N-(pyridin-3-yl)acetamide](/img/structure/B2452455.png)
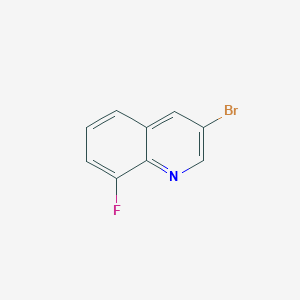

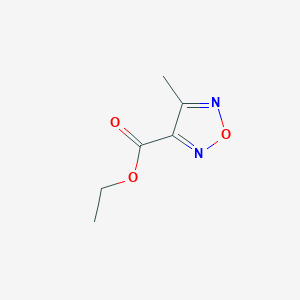
![N-benzyl-4-[2-({[(3-methylbutyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2452463.png)
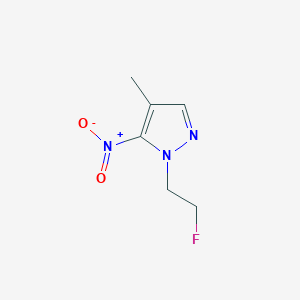
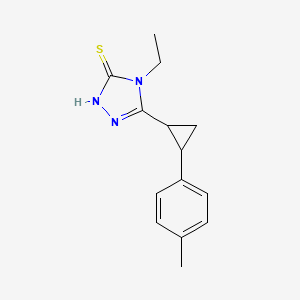
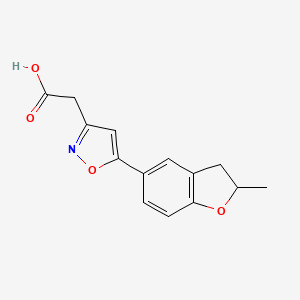

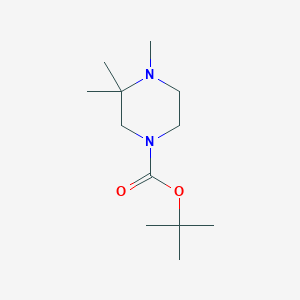

![[(3S,4R)-4-(1-Methylpyrazol-4-yl)-1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methanol](/img/structure/B2452473.png)
